![molecular formula C15H11ClF3NO2S B2387723 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-88-0](/img/structure/B2387723.png)

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

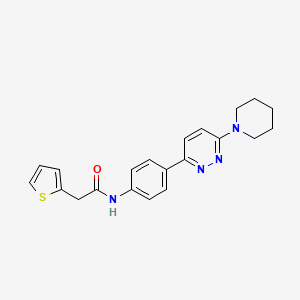

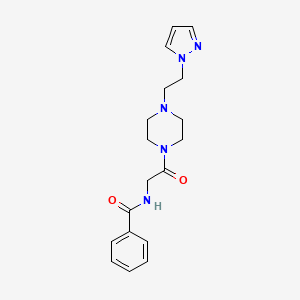

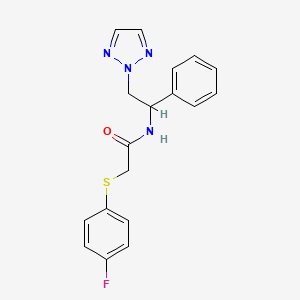

The synthesis of compounds similar to 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, particularly those containing a trifluoromethyl group, has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a sulfinyl group (-SO-), and two phenyl rings. The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications

- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory effects of this compound. It may inhibit specific enzymes or pathways involved in inflammation, making it a potential candidate for drug development .

- Analgesic Activity : Preliminary studies suggest that it might possess analgesic properties, which could be valuable for pain management .

- Pesticide Development : The trifluoromethyl group in the compound could contribute to its pesticidal activity. Scientists have explored its potential as an insecticide or herbicide .

- Organic Synthesis : Chemists have used this compound as a building block in organic synthesis. Its unique structure allows for the creation of novel materials or functionalized molecules .

- Environmental Fate and Toxicity : Researchers have studied its environmental behavior, including degradation pathways, persistence, and potential toxicity. Understanding these aspects is crucial for risk assessment and environmental protection .

- Metabolism Studies : Investigating how the compound is metabolized in the body provides insights into its safety profile and potential side effects .

- Receptor Interactions : Scientists have explored its interactions with specific receptors, which could inform drug design or toxicity assessments .

- Enzyme Inhibition : The compound’s sulfinyl group may interact with enzymes, affecting their activity. Researchers have examined its inhibitory effects on various enzymes .

Medicinal Chemistry and Drug Development

Agricultural Science

Materials Science

Environmental Chemistry

Pharmacology and Toxicology

Biochemistry and Enzymology

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(3-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2S/c16-11-4-2-6-13(8-11)23(22)9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTODKFSOVRSFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)

![2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2387649.png)

![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)